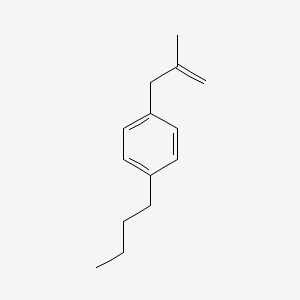

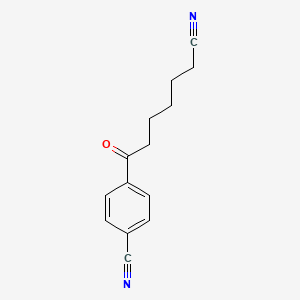

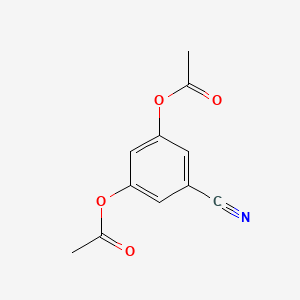

7-(4-Cyanophenyl)-7-oxoheptanenitrile

Descripción general

Descripción

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the starting materials, and the conditions under which the synthesis is carried out .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve looking at its spectroscopic properties .Aplicaciones Científicas De Investigación

Catalytic Oxidation

The compound 7-(4-Cyanophenyl)-7-oxoheptanenitrile is closely related to cyclohexene oxidation products. Cyclohexene oxidation is significant due to its multiple potential reaction sites and variable oxidation depths, leading to products with different states and functional groups. These products are extensively used in the chemical industry, making controllable oxidation reactions for cyclohexene synthetically valuable. Recent advances in selective oxidation of cyclohexene highlight its importance due to its broad applications in both academic and industrial settings (Cao et al., 2018).

Luminescence and Phosphors in LEDs

The compound is related to the structural class of oxynitrides and nitride luminescent materials, which are crucial in solid-state lighting and displays. Silicon-based oxynitride and nitride phosphors, for instance, are noted for their broad excitation band extending from the ultraviolet to the visible-light range, making them effective in absorbing blue-to-green light. Their structural versatility allows them to emit a wide range of colors, making them suitable for white LEDs. These novel phosphors have shown high luminous efficacy, chromatic stability, and excellent color-rendering properties, marking them as superior candidates for LEDs (Xie & Hirosaki, 2007).

Synthesis of Indoles

The structure of 7-(4-Cyanophenyl)-7-oxoheptanenitrile shares similarity with compounds involved in the synthesis of indoles, a significant class of heterocyclic compounds. Indole synthesis is a field of high interest due to the diverse biological activities of indoles. A review of indole synthesis methods provides a framework for classification and offers insights into the vast potential for creating indoles with various functional groups, demonstrating the compound's relevance in synthetic organic chemistry (Taber & Tirunahari, 2011).

Mecanismo De Acción

Target of Action

The primary target of 7-(4-Cyanophenyl)-7-oxoheptanenitrile is Integrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, Integrin alpha-L plays a crucial role in immune response and inflammation.

Mode of Action

It is suggested that the compound may interact with its targets in a manner similar toTransforming Growth Factor β (TGF-β) . TGF-β is a multifunctional protein that possesses potent growth-inhibitory activity and affects the way cells interact with their environment .

Biochemical Pathways

The compound’s action seems to be involved with the signaling events controlled by TGF-β . TGF-β is known to produce profound growth inhibition on many types of cells, including normal epithelia, induces a differentiated phenotype, and has the potential to produce an apoptotic response in various cell types .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to play a significant role in its bioavailability .

Result of Action

The compound demonstrates TGF-β-like agonist activity, inhibiting the proliferation of multiple cell lines in a concentration-dependent manner . It induces the expression of the cyclin-dependent kinase inhibitor p21 waf1/cip1, leading to growth arrest at the G1-S checkpoint, similar to TGF-β .

Safety and Hazards

Propiedades

IUPAC Name |

4-(6-cyanohexanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-10-4-2-1-3-5-14(17)13-8-6-12(11-16)7-9-13/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVNSXKUZCLSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642228 | |

| Record name | 4-(6-Cyanohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Cyanophenyl)-7-oxoheptanenitrile | |

CAS RN |

898767-54-9 | |

| Record name | 4-(6-Cyanohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)

![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)

![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)